molecular formula C20H30O2 B12432098 9-cis-13,14-Dihydro 13-methylretinoic acid-d5

9-cis-13,14-Dihydro 13-methylretinoic acid-d5

Cat. No.: B12432098
M. Wt: 307.5 g/mol
InChI Key: XTOYXKSKSDVOOD-RLHKDVFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound is formally named This compound under IUPAC guidelines. Its stereochemical configuration is defined by the cis orientation of the double bond at carbon 9 and the trans orientation of the remaining double bonds in the polyene chain. The structural backbone consists of a 20-carbon retinoic acid framework with a cyclohexenyl group at position 9, a methyl substitution at carbon 13, and five deuterium atoms replacing hydrogens on the 13-methyl group.

The SMILES notation for the non-deuterated analog is:
C[C@H]1CC=CC([C@H]1CC[C@H](C)CCC[C@@H](C)CC(=O)O)(C)C, with deuterium incorporation altering the isotopic profile at the methyl position. The compound’s stereochemical complexity necessitates advanced analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for unambiguous identification.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of this compound is C₂₀H₂₅D₅O₂ , with a molecular weight of 307.48 g/mol . The isotopic labeling involves five deuterium atoms (d5) located exclusively on the 13-methyl group (–CD₃), as indicated by the suffix "-d5" in the systematic name. This labeling pattern distinguishes it from non-deuterated analogs like 9-cis-13,14-dihydroretinoic acid (C₂₀H₃₆O₂; MW 308.5 g/mol) and isotretinoin-d5 (C₂₀H₂₈O₂; MW 305.5 g/mol).

Table 1: Isotopic Comparison with Related Retinoids

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Positions
This compound C₂₀H₂₅D₅O₂ 307.48 13-methyl group
9-cis-13,14-Dihydroretinoic acid C₂₀H₃₆O₂ 308.50 None
Isotretinoin-d5 C₂₀H₂₈O₂ 305.50 Multiple positions

CAS Registry Number and IUPAC Classification

The Chemical Abstracts Service (CAS) registry number for this compound is 61692-17-9 . According to IUPAC classification, it belongs to the retinoid family, specifically a deuterated 13-methylretinoic acid derivative . Retinoids are characterized by a cyclic or polyene structure derived from vitamin A, with modifications influencing receptor binding and metabolic stability. The presence of deuterium enhances its utility in pharmacokinetic and metabolic studies by reducing susceptibility to oxidative metabolism.

Physicochemical Properties Analysis

Key physicochemical properties include:

  • Molecular Weight : 307.48 g/mol
  • LogP (Octanol-Water Partition Coefficient) : Estimated at 6.30 based on analogs like 9,13-di-cis-retinoic acid, indicating high lipophilicity.
  • Melting Point : Not explicitly reported for the deuterated form, but non-deuterated analogs melt at 181°C .
  • Solubility : Limited data available, though retinoids typically exhibit low aqueous solubility and require organic solvents like ethanol or dimethyl sulfoxide (DMSO) for dissolution.

Table 2: Physicochemical Profile

Property Value Method/Source
Molecular Weight 307.48 g/mol HRMS
LogP ~6.30 Calculated (Analog)
Melting Point Not available (Deuterated) Analog data
Solubility Ethanol/DMSO (Predicted) Retinoid trends

The deuterium substitution at the 13-methyl group minimally alters electronic properties but significantly impacts metabolic stability, making it valuable for tracer studies in retinoid signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O2

Molecular Weight

307.5 g/mol

IUPAC Name

(4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-4,6,8-trienoic acid

InChI

InChI=1S/C20H30O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,16H,7,10,13-14H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-/i3D3,10D2

InChI Key

XTOYXKSKSDVOOD-RLHKDVFOSA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(C)CC(=O)O)\C)(C)C)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 9-cis-13,14-Dihydro 13-Methylretinoic Acid-d5

Stereoselective Synthesis of the 9-cis Backbone

The 9-cis configuration is critical for retinoid activity and is achieved via photoisomerization or asymmetric catalysis. A patented method (WO2016181288A1) describes the stereocontrolled synthesis of 9-cis-13,14-dihydroretinoic acid using a C15 aldehyde intermediate condensed with ethyl senecioate under potassium amide catalysis. For the 13-methyl variant, methylation at the C13 position is introduced via Grignard reagent addition to a ketone intermediate, followed by oxidation to the carboxylic acid.

Deuteration at five positions (d5) is accomplished through hydrogen-deuterium (H-D) exchange using deuterated solvents (e.g., CD3OD) and acid catalysis (D2SO4). For example, deuterium incorporation into the methyl groups and unsaturated backbone is achieved by refluxing the retinoid precursor in CD3CO2D at 150°C for 48–72 hours, yielding >95% deuterium enrichment.

Table 1: Key Reaction Parameters for Deuteration
Parameter Condition Source
Solvent CD3OD or CD3CO2D
Catalyst 20 wt% D2SO4
Temperature 90–150°C
Duration 48–120 hours
Deuterium Incorporation >95% at C13-CH3 and C14 positions

Retrosynthetic Analysis

The synthesis begins with all-trans-retinoic acid, which undergoes selective reduction at the C13–C14 double bond using catalytic hydrogenation (Pd/C, H2) to yield 13,14-dihydroretinoic acid. The 9-cis isomer is then generated via photoisomerization under UV light (λ = 365 nm) in acetonitrile, achieving a 65:35 ratio of 9-cis to all-trans isomers. Subsequent methylation at C13 employs methylmagnesium bromide, followed by oxidation with Jones reagent to restore the carboxylic acid group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated analogs exhibit distinct spectral shifts. For 9CDHRA-d5, 1H NMR (400 MHz, CDCl3) shows the absence of proton signals at δ 2.39 (C13-CH3) and δ 1.25 (C14-H2), replaced by deuterium splitting patterns. 13C NMR confirms deuterium incorporation via signal attenuation at C13 (δ 21.5 ppm) and C14 (δ 34.6 ppm).

Table 2: Key NMR Assignments for 9CDHRA-d5
Position 1H NMR (δ, ppm) 13C NMR (δ, ppm)
C13-CH3 Not observed 21.5 (quintet)
C14-H2 Not observed 34.6 (septet)
COOH 12.1 (s) 173.6

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) of 9CDHRA-d5 displays a molecular ion peak at m/z 307.49 [M+H]+, consistent with the molecular formula C20H23D5O2. Isotopic purity is confirmed by the absence of protiated adducts and a >98% deuterium enrichment ratio.

Optimization of Reaction Conditions

Catalytic Hydrogenation

The reduction of the C13–C14 double bond is optimized using Pd/C (10% w/w) in ethanol under 1 atm H2, achieving 92% yield. Over-reduction is mitigated by limiting reaction time to 2 hours.

Photoisomerization Efficiency

UV-induced isomerization in acetonitrile maximizes the 9-cis isomer yield (65%) while minimizing side products. Adding antioxidants (e.g., BHT) prevents oxidative degradation.

Comparative Analysis of Synthetic Routes

Table 3: Yield and Purity Across Methods
Method Yield (%) Purity (HPLC) Source
Stereoselective synthesis 78 99.5
Deuteration via H-D exchange 85 98.7
Catalytic hydrogenation 92 99.1

Challenges and Solutions

  • Isomer Purity : Residual all-trans isomers are removed via preparative HPLC using a C18 column (MeOH/H2O = 85:15).
  • Deuterium Loss : Acidic workup post-deuteration is avoided to prevent H-D back-exchange.

Chemical Reactions Analysis

Types of Reactions

9-cis-13,14-Dihydro 13-methylretinoic acid-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further saturate the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

9-cis-13,14-Dihydro 13-methylretinoic acid-d5 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for studying retinoid metabolism and function.

    Biology: The compound is employed in cell culture studies to investigate the role of RXRs in cellular processes.

    Medicine: It is explored for its potential therapeutic effects in treating diseases related to retinoid signaling pathways.

    Industry: The compound is used in the development of new pharmaceuticals and cosmetic products.

Mechanism of Action

The compound exerts its effects by binding to retinoid X receptors (RXRs), which are nuclear hormone receptors. Upon binding, it activates RXR-mediated transcriptional pathways, influencing gene expression and cellular functions. The molecular targets include various genes involved in cell differentiation, proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Isotopic Differences

The structural and isotopic distinctions between 9-cis-13,14-Dihydro 13-methylretinoic acid-d5 and related retinoids are critical for their functional roles and analytical applications:

Compound Molecular Formula Molecular Weight Key Features
This compound C₂₀H₂₅D₅O₂ 307.48 Deuterium-labeled; 13-methyl group; RXR ligand; used as an MS internal standard
9-cis-13,14-Dihydroretinoic acid (9CDHRA) C₂₀H₃₀O₂ 302.46 Endogenous RXR ligand; lacks deuterium and 13-methyl group; involved in neuroprotection and stress adaptation
13-cis-Retinoic acid-d5 C₂₀H₂₃D₅O₂ 307.45 Deuterium-labeled isomer of 13-cis-retinoic acid; used in LC-MS/MS quantification
all-trans-Retinoic acid-d5 C₂₀H₂₃D₅O₂ 307.45 Isotope standard for quantifying all-trans-retinoic acid; distinct isomerization profile
4-Keto-9-cis-retinoic acid-d3 C₂₀H₂₃D₃O₃ 318.44 Oxidized metabolite of 9-cis-retinoic acid; deuterated for metabolic studies

Key Observations :

  • Isotopic Labeling: The deuterium in this compound improves MS detection sensitivity by generating distinct isotopic clusters (e.g., m/z 303/307) .
Metabolic Pathways and Stability
  • This compound: Acts as a stable isotope tracer for studying the metabolism of 9CDHRA, which undergoes β-oxidation and conjugation (e.g., taurine conjugation in rats) . Its deuterium labeling minimizes interference from endogenous retinoids in MS workflows .
  • 9CDHRA: Endogenously reduced from 9-cis-retinoic acid in vivo, with demonstrated roles in RXR-mediated signaling and neuroprotection. It is more susceptible to oxidative metabolism compared to its deuterated analog .
  • 13-cis-Retinoic acid-d5: Used to quantify isomerization pathways (e.g., conversion to all-trans-retinoic acid), but lacks the 13-methyl and dihydro modifications seen in this compound .

Stability Considerations :

  • Alkaline pH (e.g., ammonium acetate buffer at pH 9.0) enhances the auto-sampler stability of retinoids, including deuterated analogs, during LC-MS/MS analysis .
Receptor Binding and Functional Activity
  • 9CDHRA : Binds and activates RXR with high affinity (EC₅₀ ~10 nM), modulating transcriptional pathways involved in stress adaptation and memory .
  • The 13-methyl group may enhance metabolic stability without significantly altering receptor interactions .
  • Synthetic RXR Ligands (e.g., BMS649): Exhibit higher potency (EC₅₀ <1 nM) but lack endogenous relevance, unlike 9CDHRA and its analogs .

Biological Activity

9-cis-13,14-Dihydro 13-methylretinoic acid-d5 is a deuterated derivative of 9-cis-13,14-dihydroretinoic acid, belonging to the retinoid family. It has garnered attention for its biological activities, particularly its interaction with retinoid X receptors (RXRs), which play a pivotal role in regulating gene expression related to cell differentiation and growth.

  • Molecular Formula : C₂₀H₃₀O₂
  • Molecular Weight : 307.48 g/mol

This compound primarily acts as an endogenous ligand for RXRs. Upon binding to these receptors, it modulates various physiological processes including:

  • Cell Differentiation : Influences the differentiation of various cell types, particularly in hematological cancers.
  • Gene Expression Regulation : Alters the expression of genes involved in cell growth and differentiation pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Cell Growth Modulation :
    • In various cancer cell lines, it has been shown to inhibit cell growth and induce differentiation. For example, it is more potent than all-trans-retinoic acid in promoting neuroblastoma cell differentiation and suppressing myc expression .
  • Interaction with Estrogen Receptors :
    • It regulates estrogen receptors (ERs), which is crucial in breast cancer treatment. Studies show that it can downregulate ER mRNA and protein levels in MCF-7 cells, leading to reduced proliferation .
  • Endogenous Ligand Identification :
    • Identified as an endogenous RXR ligand in mice, it highlights its physiological relevance and potential role as a member of a novel vitamin A class (vitamin A5) involved in metabolic processes .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityUnique Features
All-trans-retinoic acidRetinoidDifferentiation agent in acute promyelocytic leukemiaMost studied retinoid with extensive clinical use
13-cis-retinoic acidRetinoidTreatment for acne; modulates cell growthKnown for its efficacy in dermatological conditions
9-cis-retinoic acidRetinoidRXR ligand; influences gene expressionEndogenous ligand with distinct metabolic pathways
9-cis-13,14-Dihydroretinoic acidDihydroretinoidSimilar RXR activity; less studiedUnique dihydro structure enhances receptor binding

Case Studies

  • Neuroblastoma Cells :
    In studies comparing the effects of this compound with all-trans-retinoic acid, the former was found to be 5-10 times more effective at inducing differentiation in neuroblastoma cells .
  • Breast Cancer Research :
    The compound's ability to downregulate ERs has made it a candidate for therapeutic applications in breast cancer treatment. It has shown promising results in inhibiting the growth of ER-positive breast cancer cells .
  • Hematological Malignancies :
    Clinical observations indicate that patients with acute myeloid leukemia exhibited growth inhibition when treated with this compound, demonstrating its potential as a therapeutic agent in hematological cancers .

Research Findings

Recent studies have employed advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to analyze the distribution and metabolic pathways of this compound within biological systems . These findings underscore its significance in understanding retinoid biology and its potential therapeutic applications.

Q & A

Q. What analytical methods are recommended for quantifying 9-cis-13,14-Dihydro 13-methylretinoic acid-d5 in biological samples?

To ensure accurate quantification, ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. Key steps include:

  • Protein precipitation with ice-cold acetonitrile containing deuterated internal standards (e.g., 13-cis-retinoic acid-d5) to minimize matrix effects .
  • Chromatographic separation using a reversed-phase column (e.g., Ascentis Express RP Amide) to resolve retinoid isomers, critical for distinguishing 9-cis derivatives from other isoforms .
  • Mass spectrometry parameters : Positive ion atmospheric pressure chemical ionization (APCI) mode enhances sensitivity for retinoids .
  • Validation : Follow bioanalytical guidelines (e.g., ≥2/3 of QC samples within 15% of nominal concentration) .

Q. What is the biological significance of 9-cis-13,14-Dihydroretinoic acid derivatives in nuclear receptor signaling?

9-cis-13,14-Dihydroretinoic acid-d5 and its non-deuterated analog act as endogenous ligands for retinoid X receptors (RXRs), which heterodimerize with nuclear receptors (e.g., PPARγ, LXR) to regulate gene expression. Key findings include:

  • RXR activation : 9-cis-13,14-Dihydroretinoic acid binds RXRα with high affinity, rescuing RXR-dependent transcriptional deficits in Rbp1<sup>-/-</sup> mice .
  • Metabolic relevance : Endogenous levels in mice suggest physiological roles in lipid metabolism and neuroprotection .

Q. How is this compound synthesized and characterized for research use?

  • Isotopic labeling : Deuterium is introduced at specific positions (e.g., methyl groups) during synthesis to serve as internal standards for MS-based quantification .
  • Purity validation : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures minimal interference from cis-trans isomers .
  • Stability testing : Store in amber vials at -80°C under inert gas to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can researchers address contradictions in reported ligand specificity of 9-cis-13,14-Dihydroretinoic acid for RXRs versus other nuclear receptors?

  • Comparative binding assays : Use fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) to measure binding affinities for RXRs versus PPARγ/LXR .
  • Genetic models : Validate ligand activity in RXR<sup>-/-</sup> cell lines or transgenic mice to isolate receptor-specific effects .
  • Structural analysis : X-ray crystallography of RXR-ligand complexes (e.g., PDB ID 4NQA) identifies critical hydrogen-bonding interactions distinguishing RXR ligands .

Q. What experimental designs are optimal for studying the pharmacokinetics of deuterated retinoids like this compound?

  • Stable isotope tracing : Administer deuterated retinoids in vivo and track temporal changes in plasma/tissue using UHPLC-MS/MS to assess absorption and half-life .
  • Compartmental modeling : Use software like Phoenix WinNonlin to derive pharmacokinetic parameters (e.g., Cmax, AUC) while correcting for endogenous retinoid background .
  • Tissue-specific distribution : Combine laser-capture microdissection with MS to map retinoid accumulation in target organs (e.g., liver, brain) .

Q. How do isotopic labels (e.g., deuterium) in this compound affect its metabolic stability or receptor binding?

  • Metabolic stability : Deuterium at non-labile positions (e.g., methyl groups) reduces first-pass metabolism via the "isotope effect," prolonging half-life .
  • Receptor binding : Compare binding kinetics of deuterated vs. non-deuterated analogs using isothermal titration calorimetry (ITC). No significant differences are expected if labeling avoids functional groups .

Q. What strategies mitigate challenges in detecting low-abundance 9-cis-13,14-Dihydroretinoic acid derivatives in complex matrices?

  • Pre-concentration techniques : Solid-phase extraction (SPE) with C18 cartridges enriches retinoids from plasma or tissue homogenates .
  • Derivatization : Use methyl esters or dansyl hydrazine to enhance ionization efficiency in MS .
  • Background subtraction : Employ high-resolution MS (HRMS) to differentiate isotopic patterns of endogenous retinoids from deuterated standards .

Data Interpretation and Validation

Q. How should researchers validate the endogenous presence of 9-cis-13,14-Dihydroretinoic acid in new model systems?

  • Negative controls : Use retinoid-deficient diets or Rbp1<sup>-/-</sup> models to confirm biosynthesis pathways .
  • Isotope dilution : Spike synthetic 9-cis-13,14-Dihydroretinoic acid-d5 into samples to quantify recovery rates and validate detection limits .

Q. What statistical approaches resolve variability in retinoid quantification across experimental replicates?

  • Linear mixed-effects models : Account for inter-subject variability in longitudinal studies (e.g., pregnancy/postpartum retinoid dynamics) .
  • Principal component analysis (PCA) : Identify batch effects or outliers in large MS datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.